

Technical Guide: Spectral Characterization of 4-(Dimethylamino)-2-nitrobenzoic Acid

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Compound of Interest

Compound Name: *4-Dimethylamino-2-nitrobenzoic acid*
Cat. No.: *B8531639*

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CAS Registry Number: 20129-83-3 Molecular Formula: $C_9H_{10}N_2O_4$ Molecular Weight: 210.19 g/mol [1]

Executive Summary

4-(Dimethylamino)-2-nitrobenzoic acid represents a classic "push-pull" aromatic system. The electron-donating dimethylamino group at the para position (relative to the carboxyl) and the electron-withdrawing nitro group at the ortho position create a highly polarized electronic environment. This guide provides a comprehensive analysis of its NMR, IR, and MS spectral signatures, offering researchers a validated reference for structural confirmation and impurity profiling during drug development and organic synthesis.

Molecular Structure & Electronic Theory

The spectral behavior of this molecule is governed by the competing resonance and inductive effects of its three substituents on the benzene ring:

- Carboxyl (-COOH, C1): Electron-withdrawing (moderate), directing meta.

- Nitro (-NO₂, C2): Electron-withdrawing (strong), deshielding adjacent protons.
- Dimethylamino (-N(CH₃)₂, C4): Electron-donating (strong), shielding ortho and para protons.

This electronic interplay results in distinct chemical shifts in NMR and specific fragmentation patterns in Mass Spectrometry.

Experimental Protocols (SOPs)

To ensure reproducibility and spectral fidelity, the following Standard Operating Procedures (SOPs) are recommended for sample preparation.

Nuclear Magnetic Resonance (NMR)

- Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent. The compound exhibits poor solubility in CDCl₃ due to the polar carboxylic acid and nitro groups.
- Concentration: 10–15 mg of sample in 0.6 mL DMSO-d₆.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak (DMSO-d₆ quintet at 2.50 ppm).
- Acquisition: ¹H (16 scans), ¹³C (512-1024 scans) at 298 K.

Infrared Spectroscopy (FT-IR)

- Method: Attenuated Total Reflectance (ATR) on a diamond crystal is preferred over KBr pellets to avoid hygroscopic interference.
- Parameters: Range 4000–400 cm⁻¹, Resolution 4 cm⁻¹, 32 scans.
- Background: Air background collected immediately prior to sample loading.

Mass Spectrometry (MS)

- Ionization: Electrospray Ionization (ESI) in Positive (+) and Negative (-) modes.[\[2\]](#)
- Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Formic Acid to facilitate protonation of the amine and stabilization of the carboxylate.

- Direct Infusion: Flow rate 10 $\mu\text{L}/\text{min}$.

Spectral Data Analysis

Proton NMR (^1H NMR) Spectroscopy

The ^1H NMR spectrum in DMSO-d_6 reveals a characteristic 1,2,4-trisubstituted benzene pattern.

Table 1: ^1H NMR Assignment (400 MHz, DMSO-d_6)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment Logic
-COOH	12.80 - 13.20	Broad Singlet	1H	-	Exchangeable acidic proton; shift varies with concentration /water content.
H-6	7.75 - 7.85	Doublet (d)	1H	8.8	Deshielded by ortho-COOH and para-NO ₂ .
H-3	7.05 - 7.15	Doublet (d)	1H	2.6	Shielded by ortho-NMe ₂ ; Deshielded by ortho-NO ₂ . Appears as a meta-coupled doublet.
H-5	6.80 - 6.90	Double Doublet (dd)	1H	8.8, 2.6	Shielded significantly by ortho-NMe ₂ . Vicinal coupling to H-6 and meta coupling to H-3.
N(CH ₃) ₂	3.00 - 3.05	Singlet (s)	6H	-	Characteristic N-Methyl singlet.

Note: The H-3 proton is unique; despite being ortho to the strong nitro group, the electron density donation from the immediate ortho-dimethylamino group and the meta-position relative to the carboxyl group counteracts the deshielding, keeping it upfield relative to H-6.

Carbon-13 NMR (^{13}C NMR) Spectroscopy

The ^{13}C spectrum confirms the presence of three distinct carbonyl/substituted aromatic carbons.

Table 2: ^{13}C NMR Assignment (100 MHz, DMSO- d_6)

Carbon Type	Chemical Shift (δ , ppm)	Assignment
C=O	165.5	Carboxylic Acid Carbon
C-N (Amine)	152.8	C-4 (Attached to Dimethylamino)
C-NO ₂	148.2	C-2 (Attached to Nitro)
C-H (Aromatic)	132.1	C-6 (Ortho to COOH)
C-COOH	116.5	C-1 (Ipso to Carboxyl)
C-H (Aromatic)	109.8	C-5 (Ortho to NMe ₂)
C-H (Aromatic)	105.4	C-3 (Between NO ₂ and NMe ₂)
CH ₃	40.2	N,N-Dimethyl carbons

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the nitro and carboxyl functionalities.

Table 3: Key IR Vibrational Modes

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
2500 - 3300	O-H (Acid)	Broad stretching (H-bonded dimer)
1685	C=O (Acid)	Carbonyl stretching (Conjugated)
1605	C=C (Aromatic)	Ring skeletal vibration
1535	NO ₂	Asymmetric stretching
1360	C-N (Amine)	Aryl C-N stretching
1345	NO ₂	Symmetric stretching

Mass Spectrometry (MS)

In ESI(+) mode, the molecule typically forms the protonated molecular ion

.[\[3\]](#)

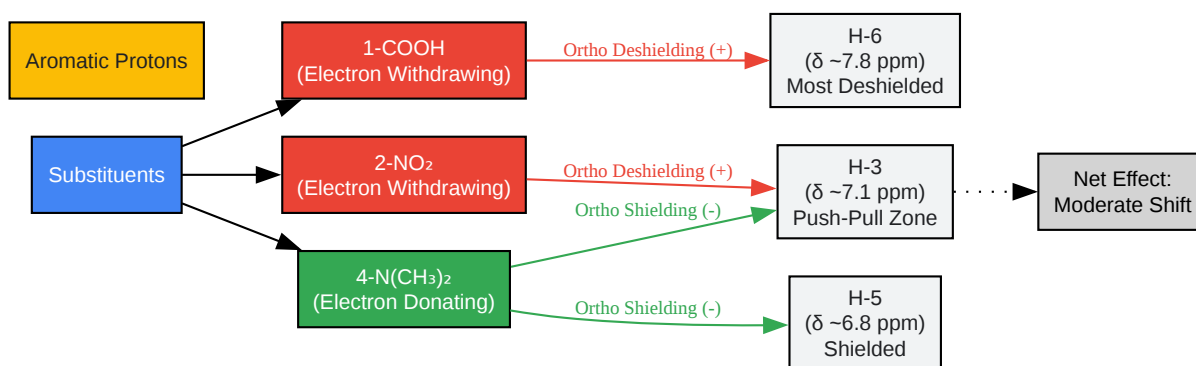
Table 4: MS Fragmentation Pattern (ESI+)

m/z (Observed)	Ion Identity	Fragmentation Pathway
211.2		Parent Molecular Ion
193.2		Loss of water (Ortho-effect between NO ₂ and COOH is blocked, so this is standard acid loss).
165.2		Loss of Nitro group (Common in nitroaromatics).
166.2		Decarboxylation (Facilitated by electron-rich ring).

Visualizations

NMR Assignment Logic & Electronic Effects

The following diagram illustrates the competing electronic effects that determine the chemical shifts of the aromatic protons.

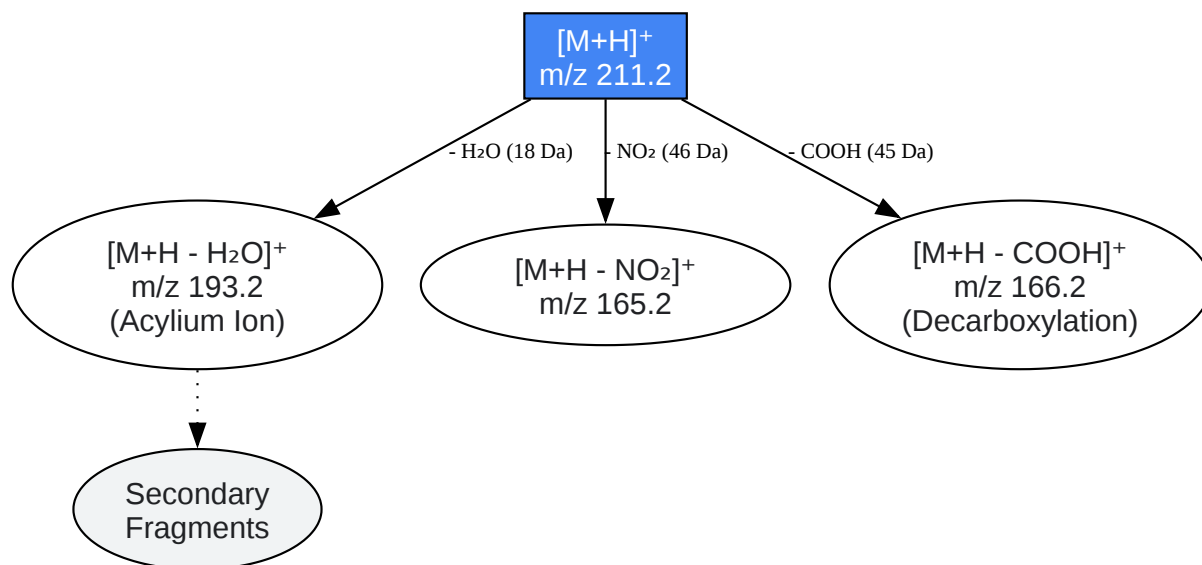


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Caption: Electronic influence of substituents on aromatic proton chemical shifts.

Mass Spectrometry Fragmentation Pathway

The fragmentation logic under ESI-MS/MS conditions.[3]



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Caption: Proposed ESI(+) fragmentation pathway for 4-(Dimethylamino)-2-nitrobenzoic acid.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3684804, 4-(Dimethylamino)-3-nitrobenzoic acid. (Note: Isomer naming convention varies, structure confirmed as CAS 20129-83-3). Retrieved from [\[Link\]](#)
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